

Head-to-head comparison of TL-895 and ibrutinib in vitro

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Compound of Interest

Compound Name: TL-895

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Head-to-Head In Vitro Comparison: TL-895 vs. Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven in vitro comparison of **TL-895** (formerly known as M7583) and ibrutinib, two irreversible inhibitors of Bruton's tyrosine kinase (BTK). Both compounds are significant in the landscape of targeted therapies for B-cell malignancies. This document summarizes their biochemical potency, kinase selectivity, and effects on cellular functions, supported by available preclinical data.

Executive Summary

TL-895 is a second-generation BTK inhibitor designed for high selectivity, aiming to minimize off-target effects associated with the first-generation inhibitor, ibrutinib.^{[1][2]} Preclinical data suggests that while both molecules are potent inhibitors of BTK, **TL-895** exhibits a more refined kinase inhibition profile. This enhanced selectivity may translate to an improved safety profile in clinical applications. This guide presents the available in vitro data to support a direct comparison of these two inhibitors.

Biochemical Potency and Kinase Selectivity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following tables summarize the available IC₅₀ data for **TL-895** and ibrutinib against BTK and a

panel of other kinases. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical assay conditions, unless otherwise specified.

Table 1: Potency Against Bruton's Tyrosine Kinase (BTK)

Compound	Target	Assay Type	IC50 (nM)	Reference
TL-895	Recombinant BTK	Biochemical Assay	1.5	[3]
TL-895	BTK	Kinase Assay	3.02	[4]
TL-895	BTK	BRET Assay	6.8	[4]
TL-895	BTK	-	4.9	[5]
Ibrutinib	BTK	-	~0.5	[6]

Table 2: Kinase Selectivity Profile (IC50 in nM)

Kinase	TL-895 (M7583)	Ibrutinib	Comments
BTK	1.5 - 18.5[1][3]	~0.5[6]	Both are potent BTK inhibitors.
BMX	1.6 - 5[1][5]	-	TL-895 shows high potency against BMX.
BLK	10 - 77[1][5]	-	TL-895 shows moderate to high potency against BLK.
TXK	10 - 62[1][5]	-	TL-895 shows moderate potency against TXK.
TEC	10 - 39[5]	Inhibits	Ibrutinib is known to inhibit TEC, which can contribute to off-target effects. TL-895 also shows moderate inhibition.
ITK	-	Inhibits	Ibrutinib inhibits ITK, which can affect T-cell function.
CSK	No Inhibition[5]	Inhibits	Ibrutinib's inhibition of CSK has been linked to cardiotoxicity. TL-895 does not inhibit CSK.
EGFR	No Inhibition[5]	Inhibits	Ibrutinib's off-target inhibition of EGFR can lead to side effects like rash and diarrhea. TL-895 does not inhibit EGFR.

ERBB4	10 - 39[5]	-	TL-895 shows moderate inhibition of ERBB4.
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Note: A hyphen (-) indicates that directly comparable data was not available in the searched sources.

Cellular Activity

In vitro studies in various B-cell malignancy cell lines and primary patient cells provide insights into the functional consequences of BTK inhibition.

Table 3: Effects on Cellular Proliferation and Viability

Cell Line/Cell Type	Compound	Effect	IC50/Concentration	Reference
Primary CLL Blasts	TL-895	Inhibited proliferation	-	[1][3]
DLBCL Cell Lines	TL-895	Inhibited growth	-	[1]
Mantle Cell Lymphoma (MCL) Cell Lines	TL-895	Inhibited growth	-	[3]
Daudi (Burkitt's Lymphoma)	TL-895, Ibrutinib, Acalabrutinib	No inhibition of rituximab-induced ADCC at clinically relevant concentrations for TL-895. Ibrutinib inhibited ADCC.	-	[4]
Pre-BCR+ ALL Cell Lines (RCH-ACV, SMS-SB)	Ibrutinib	Reduced viability/proliferation	0.5 μ M	[7]
Burkitt Lymphoma Cell Lines (Raji, Ramos)	Ibrutinib	Inhibition of cell proliferation	Raji: 5.2 μ M, Ramos: 0.87 μ M	[5]
Primary CLL Cells	Ibrutinib	Induced modest apoptosis	1 μ M	[8]

Note: A hyphen (-) indicates that specific quantitative data was not provided in the source.

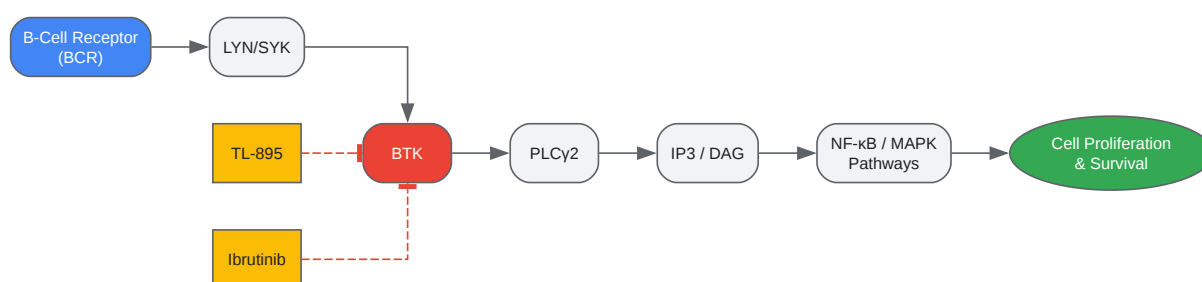
A preclinical study directly compared M7583 (**TL-895**) with ibrutinib and found that M7583 inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cell lines and primary chronic lymphocytic leukemia (CLL) blasts.[1] Another study demonstrated that at clinically relevant

concentrations, ibrutinib inhibited the antibody-dependent cell-mediated cytotoxicity (ADCC) mechanism of rituximab, whereas **TL-895** did not.^[1]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

Both **TL-895** and ibrutinib target BTK, a key kinase in the B-cell receptor signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.

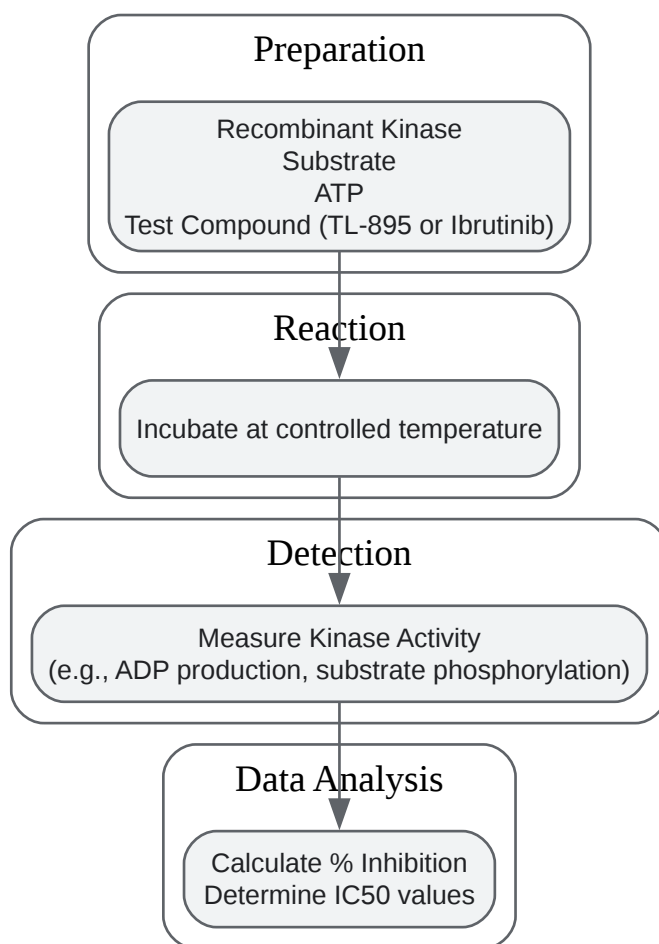


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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **TL-895** and ibrutinib on BTK.

Experimental Workflow: In Vitro Kinase Assay

Biochemical kinase assays are fundamental for determining the potency and selectivity of kinase inhibitors.

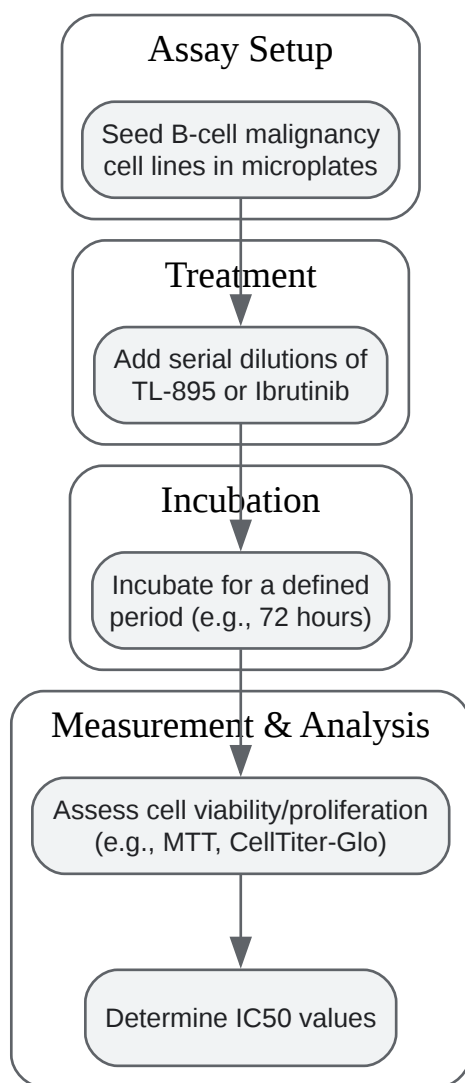


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Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency (IC50).

Experimental Workflow: Cellular Proliferation Assay

Cellular proliferation assays assess the effect of a compound on the growth of cancer cell lines.



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Caption: General workflow for a cellular proliferation assay to evaluate the anti-proliferative effects of inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key in vitro assays used to compare BTK inhibitors.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- **Reagent Preparation:** Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). Dilute the recombinant BTK enzyme and the substrate in the reaction buffer. Prepare serial dilutions of **TL-895** and ibrutinib in DMSO, then dilute further in the reaction buffer.
- **Kinase Reaction:** In a 384-well plate, combine the BTK enzyme, the test inhibitor (**TL-895** or ibrutinib) or vehicle (DMSO), and the substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **ADP Detection:** Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- **Data Analysis:** Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

- **Cell Seeding:** Culture B-cell malignancy cell lines (e.g., Ramos, Raji, TMD8) under standard conditions. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight if applicable.
- **Compound Treatment:** Prepare serial dilutions of **TL-895** and ibrutinib in the appropriate cell culture medium. Add the diluted compounds or vehicle control (DMSO) to the wells.

- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Formazan Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

BTK Occupancy Assay

This assay measures the extent to which an inhibitor is bound to its target (BTK) within cells.

- Cell Treatment: Treat peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line with various concentrations of the irreversible inhibitor (**TL-895** or ibrutinib) for a defined period.
- Cell Lysis: Lyse the cells to release the intracellular proteins, including BTK.
- Occupancy Measurement: A common method involves using a probe that binds to the same site on BTK as the inhibitor. The amount of probe that can bind is inversely proportional to the amount of inhibitor already bound. This can be quantified using techniques like flow cytometry or a plate-based assay with a fluorescently labeled probe.
- Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the treated cells to that of untreated and fully saturated control cells.

Conclusion

The available in vitro data indicates that **TL-895** is a highly potent and selective second-generation BTK inhibitor.^{[1][3][5]} While both **TL-895** and ibrutinib are effective at inhibiting BTK,

TL-895 demonstrates a more refined kinase selectivity profile, with notably no inhibition of CSK and EGFR at the tested concentrations.[5] This suggests a potentially lower risk of certain off-target effects that have been associated with ibrutinib, such as cardiotoxicity and rash.[5] The cellular activity data, although not always from direct head-to-head studies, supports the anti-proliferative effects of both compounds in B-cell malignancies. The observation that **TL-895**, unlike ibrutinib, does not interfere with rituximab-induced ADCC at clinically relevant concentrations could be a significant advantage in combination therapies.[1] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of **TL-895** and ibrutinib.

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